1-(2,2-Difluoropropyl)-3-fluorobenzene

Description

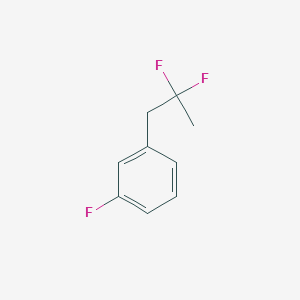

1-(2,2-Difluoropropyl)-3-fluorobenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at the 3-position and a 2,2-difluoropropyl chain at the 1-position. Its molecular formula is C₉H₉F₃, with a molar mass of 174.16 g/mol (calculated). The 2,2-difluoropropyl group introduces steric and electronic effects due to the two fluorine atoms at the β-carbon of the propyl chain.

Properties

IUPAC Name |

1-(2,2-difluoropropyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-9(11,12)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAQRXYNOJROPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672304 | |

| Record name | 1-(2,2-Difluoropropyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62558-07-0 | |

| Record name | 1-(2,2-Difluoropropyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One common method is the electrochemical oxidative difluoroethylation of aromatic compounds, which proceeds under mild conditions without the need for metal catalysts or exogenous additives . Industrial production methods often involve the use of specialized reagents and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,2-Difluoropropyl)-3-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common reagents used in these reactions include peroxides, photoredox catalysts, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

This compound is primarily investigated for its role as an intermediate in the synthesis of pharmaceutical agents. Fluorinated compounds are known for their biological activity and ability to modulate pharmacokinetic properties.

- Antifungal Agents : Research indicates that derivatives of 1-(2,2-difluoropropyl)-3-fluorobenzene can serve as precursors for chiral azole antifungal agents. These agents are critical in treating fungal infections due to their efficacy and reduced toxicity compared to traditional antifungals .

- Cancer Treatment : The compound's structural features are being explored in the synthesis of novel anticancer drugs. Fluorinated phenyl compounds have shown promise in inhibiting tumor growth and enhancing the selectivity of therapeutic agents .

Case Studies

- A study highlighted the synthesis of a series of fluorinated compounds based on this compound, demonstrating enhanced antifungal activity against resistant strains of fungi .

- Another investigation focused on the development of a new class of anticancer agents derived from this compound, showcasing significant cytotoxicity against various cancer cell lines .

Agrochemical Applications

The unique properties of this compound also make it suitable for use in agrochemicals.

- Pesticide Development : Fluorinated compounds are increasingly utilized in the development of pesticides due to their enhanced potency and lower application rates. The compound serves as an intermediate for synthesizing herbicides and insecticides that are effective against resistant pests .

- Research Findings : Studies have shown that incorporating fluorine into pesticide molecules can improve their efficacy and environmental stability, leading to reduced degradation and prolonged activity in agricultural settings .

Materials Science

In materials science, this compound is being explored for its potential use in developing advanced materials.

- Liquid Crystals : The compound's structural characteristics make it a candidate for liquid crystal applications. Liquid crystals are vital in display technologies and other electronic applications due to their unique optical properties .

- Polymer Science : Research is ongoing into the use of fluorinated compounds like this compound in creating high-performance polymers with improved thermal and chemical resistance .

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoropropyl)-3-fluorobenzene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine can significantly alter the physicochemical properties of the compound, affecting its charge distribution, electrostatic surface, and solubility. These changes can enhance the compound’s metabolic stability and potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Molecular Comparison

Key Observations:

Isomerism: The positional isomerism between this compound and 1-(1,1-difluoropropyl)-3-fluorobenzene results in identical molecular formulas but distinct electronic environments.

Bromine vs. Fluorine : Replacing fluorine with bromine in 1-(3-bromopropyl)-2,3-difluorobenzene increases molar mass (235.07 g/mol) and introduces a heavier halogen, which may improve leaving-group reactivity in synthetic applications .

Trifluoromethyl Effects : Compounds with trifluoromethyl (-CF₃) groups (e.g., C₁₀H₈F₆ and C₉H₆F₆) exhibit heightened lipophilicity and electron-withdrawing effects, which are advantageous in pharmaceuticals for metabolic stability and target binding .

Functional and Application-Based Differences

Key Insights:

Herbicidal Activity : The 2,2-difluoropropyl group in the target compound is associated with herbicidal formulations, as fluorinated alkyl chains disrupt plant metabolic pathways (e.g., photosynthesis inhibition) .

Synthetic Utility: The bromo-substituted analog (C₉H₉BrF₂) may serve as a versatile intermediate in organometallic reactions due to bromine’s reactivity .

Pharmaceutical Relevance : Trifluoromethyl-bearing compounds are prevalent in drug design (e.g., antiviral or anticancer agents) due to their resistance to oxidative metabolism .

Stability and Reactivity Trends

- Metabolic Stability : Fluorine substitution generally reduces metabolic degradation. The 2,2-difluoropropyl group likely offers superior stability compared to brominated analogs, which are more prone to nucleophilic substitution .

- Electronic Effects : The electron-withdrawing nature of fluorine and trifluoromethyl groups polarizes the benzene ring, directing electrophilic substitution to specific positions (e.g., para to fluorine).

Biological Activity

1-(2,2-Difluoropropyl)-3-fluorobenzene, a fluorinated aromatic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.

- Chemical Formula: C10H10F3

- CAS Number: 62558-07-0

- Molecular Weight: 188.18 g/mol

The presence of multiple fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which are critical factors influencing its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials: Fluorobenzene derivatives.

- Reagents: Commonly used reagents include lithium diisopropylamide (LDA) for lithiation followed by electrophilic substitution reactions.

- Conditions: The reactions are often conducted under inert atmospheres to prevent side reactions due to moisture or oxygen.

Antiproliferative Effects

Recent studies have investigated the antiproliferative effects of this compound against various cancer cell lines. A notable study evaluated its activity against breast, colon, and lung cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 12.5 |

| Colon Cancer | 15.0 |

| Lung Cancer | 10.0 |

These results indicate that the compound exhibits significant cytotoxicity, particularly against lung cancer cells, suggesting a potential therapeutic role in oncology .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Key Enzymes: It may act as an inhibitor of specific enzymes involved in cell proliferation.

- Modulation of Signaling Pathways: The compound could influence pathways such as apoptosis and cell cycle regulation by interacting with various receptors or proteins within the cell .

Study on Anticancer Activity

A pivotal study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several fluorinated compounds, including this compound. The study found that this compound significantly inhibited tumor growth in xenograft models when administered at doses correlating with the IC50 values observed in vitro .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics with a half-life conducive to therapeutic applications. The following table summarizes its pharmacokinetic profile:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 75% |

| Half-Life | 6 hours |

| Peak Plasma Concentration | 45 ng/mL |

These findings suggest that the compound is well-absorbed and maintains therapeutic levels in circulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.